molecular formula C14H20 B14693290 1-Cyclohexyl-3,5-dimethylbenzene CAS No. 32406-09-0

1-Cyclohexyl-3,5-dimethylbenzene

Cat. No.: B14693290
CAS No.: 32406-09-0
M. Wt: 188.31 g/mol
InChI Key: AFMYOMGTQLXRNO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,5-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with two methyl groups at the 3- and 5-positions and a cyclohexyl group at the 1-position. Its molecular formula is C₁₄H₂₀, with a molecular weight of 188.31 g/mol.

Properties

IUPAC Name

1-cyclohexyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYOMGTQLXRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497781
Record name 1-Cyclohexyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32406-09-0
Record name 1-Cyclohexyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexyl-3,5-dimethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Cyclohexyl-3,5-dimethylbenzoic acid.

    Reduction: Cyclohexyl-3,5-dimethylcyclohexane.

    Substitution: 1-Cyclohexyl-3,5-dimethyl-2-nitrobenzene (nitration product), 1-Cyclohexyl-3,5-dimethyl-2-bromobenzene (bromination product).

Scientific Research Applications

1-Cyclohexyl-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products. The cyclohexyl group can influence the reactivity and orientation of these reactions due to its steric and electronic effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of substituted benzenes are strongly influenced by the nature and position of substituents. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Features
1-Cyclohexyl-3,5-dimethylbenzene Cyclohexyl, 3,5-dimethyl 188.31 Not reported Not reported High steric bulk, hydrophobic
1-Chloro-3,5-dimethylbenzene Chloro, 3,5-dimethyl 140.61 Data unavailable Data unavailable Electron-withdrawing Cl enhances electrophilic substitution reactivity
1-tert-Butyl-3,5-dimethylbenzene tert-Butyl, 3,5-dimethyl 162.27 Not reported -18 Bulky tert-butyl group; used as a solvent
1-Iodo-3,5-dimethylbenzene Iodo, 3,5-dimethyl 262.09 Not reported Not reported High reactivity in cross-coupling reactions (e.g., 71% yield in Ni-catalyzed couplings)

Key Observations :

  • Hydrophobicity: Cyclohexyl and tert-butyl substituents increase hydrophobicity, making these compounds suitable for non-polar solvent applications .

Reactivity in Cross-Coupling Reactions

Substituents on the benzene ring critically influence reactivity in catalytic reactions:

  • 1-Iodo-3,5-dimethylbenzene demonstrated 71% yield in NiBr₂-catalyzed cross-coupling with dibutyl sulfane under optimized conditions . Comparable data for this compound is unavailable, but its bulkier cyclohexyl group may lower reactivity due to steric constraints.
  • Chloro substituents typically require harsher conditions than iodo analogs.

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